N-cyclopropyl-1-methylpiperidin-3-amine
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Overview
Description
N-cyclopropyl-1-methylpiperidin-3-amine is an organic compound that features a cyclopropyl group attached to a piperidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-methylpiperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors like 1,5-dibromopentane and ammonia.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.
Cyclopropyl Group Addition: The cyclopropyl group is added through cyclopropanation reactions, which can be achieved using reagents like diazomethane or cyclopropyl bromide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
N-cyclopropyl-1-methylpiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the piperidine ring can interact with various biological pathways. These interactions can lead to modulation of biological processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid
- Cyclopropyl-(1-methyl-piperidin-3-yl)-amino-propionic acid
Uniqueness
N-cyclopropyl-1-methylpiperidin-3-amine is unique due to its specific structural features, such as the cyclopropyl group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-1-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKZASBOVHULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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